molecular formula C7H7BrN2O B8501057 N-((6-bromopyridin-2-yl)methyl)formamide

N-((6-bromopyridin-2-yl)methyl)formamide

Cat. No. B8501057
M. Wt: 215.05 g/mol
InChI Key: IWLAELBUVFHDKF-UHFFFAOYSA-N
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Patent
US09085578B2

Procedure details

N-((6-Bromopyridin-2-yl)methyl)-N-(2,4-dimethoxybenzyl)formamide obtained in Reference Example 20 (830 mg) and anisole (1.0 mL) were dissolved in formic acid (20 mL), and the solution was stirred at 100% for 8 hr. The mixture was allowed to be cooled to room temperature, and concentrated under reduced pressure. The residue was subjected to azeotropy with toluene, to the residue was added saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (basic silica gel, hexane/ethyl acetate) to give the title compound (279 mg).
Name
N-((6-Bromopyridin-2-yl)methyl)-N-(2,4-dimethoxybenzyl)formamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 20
Quantity
830 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([CH2:8][N:9](CC2C=CC(OC)=CC=2OC)[CH:10]=[O:11])[CH:5]=[CH:4][CH:3]=1.C1(OC)C=CC=CC=1>C(O)=O>[Br:1][C:2]1[N:7]=[C:6]([CH2:8][NH:9][CH:10]=[O:11])[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
N-((6-Bromopyridin-2-yl)methyl)-N-(2,4-dimethoxybenzyl)formamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC(=N1)CN(C=O)CC1=C(C=C(C=C1)OC)OC
Step Two
Name
Example 20
Quantity
830 mg
Type
reactant
Smiles
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at 100% for 8 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
to the residue was added saturated aqueous sodium hydrogen carbonate solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (basic silica gel, hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrC1=CC=CC(=N1)CNC=O
Measurements
Type Value Analysis
AMOUNT: MASS 279 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.